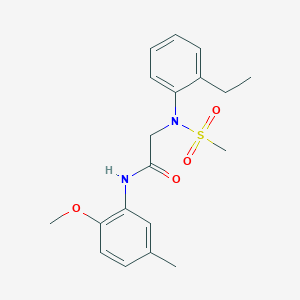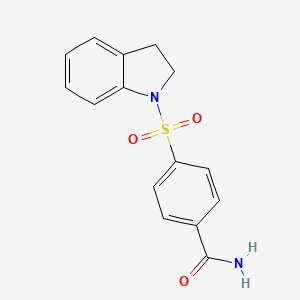![molecular formula C18H14N4O4S2 B4953405 N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4953405.png)
N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as MTCB and has been synthesized using different methods.
作用機序
The mechanism of action of MTCB is not fully understood. However, it has been proposed that MTCB may act as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a crucial role in regulating cellular signaling pathways. Inhibition of PTPs by MTCB may lead to the activation of certain cellular signaling pathways, resulting in the observed biological effects.
Biochemical and Physiological Effects:
MTCB has been shown to exhibit various biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the replication of certain viruses. MTCB has also been shown to increase the levels of reactive oxygen species (ROS) in cells, which may contribute to its antitumor activity.
実験室実験の利点と制限
MTCB has several advantages for use in lab experiments. It is a stable and easily synthesized compound, making it readily available for research purposes. MTCB is also highly fluorescent, making it useful as a molecular probe for studying protein-ligand interactions. However, one limitation of MTCB is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on MTCB. One area of focus could be the development of MTCB derivatives with improved properties, such as increased selectivity and lower toxicity. Another direction could be the investigation of the potential use of MTCB as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies could be conducted to elucidate the mechanism of action of MTCB and its effects on cellular signaling pathways.
In conclusion, N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3-nitrobenzamide is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on MTCB is warranted to fully understand its potential and limitations.
合成法
MTCB can be synthesized using different methods, including the reaction of 4-(4-methoxyphenyl)-2-thiocyanato-1,3-thiazole with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting product is purified using column chromatography to obtain MTCB in high purity.
科学的研究の応用
MTCB has been extensively studied for its potential applications in various fields. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. MTCB has also been investigated for its potential use as a fluorescent probe for detecting cysteine and homocysteine in biological samples. Additionally, MTCB has been used as a molecular probe for studying protein-ligand interactions.
特性
IUPAC Name |
N-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4S2/c1-26-14-7-5-11(6-8-14)15-10-28-18(19-15)21-17(27)20-16(23)12-3-2-4-13(9-12)22(24)25/h2-10H,1H3,(H2,19,20,21,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKCZHTYFRWJEPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 4-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4953323.png)
![3-bromo-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4953332.png)


![N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4953347.png)
![N-methyl-3-(methylthio)-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]propanamide](/img/structure/B4953357.png)

![2-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4953373.png)
![N-[2-(tert-butylthio)ethyl]-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4953374.png)

![N-[3-(dimethylamino)propyl]-N',N'-dimethyl-N-(2,4,5-trimethoxybenzyl)-1,3-propanediamine](/img/structure/B4953407.png)
![ethyl 1-[2-(4-morpholinylsulfonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B4953414.png)

![methyl N-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-D-alaninate](/img/structure/B4953429.png)
